KAL-21404358

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H31N3O2 |

|---|---|

Molekulargewicht |

357.5 g/mol |

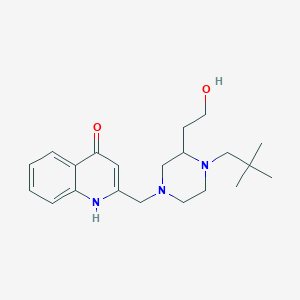

IUPAC-Name |

2-[[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-1H-quinolin-4-one |

InChI |

InChI=1S/C21H31N3O2/c1-21(2,3)15-24-10-9-23(14-17(24)8-11-25)13-16-12-20(26)18-6-4-5-7-19(18)22-16/h4-7,12,17,25H,8-11,13-15H2,1-3H3,(H,22,26) |

InChI-Schlüssel |

WMHDCRWFBUKCAO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)CN1CCN(CC1CCO)CC2=CC(=O)C3=CC=CC=C3N2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Allosteric Modulation of K-RasG12D by KAL-21404358: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12D mutation, has long been considered an intractable target in oncology. This document provides a detailed technical overview of the mechanism of action of KAL-21404358, a novel allosteric inhibitor of K-RasG12D. By binding to a cryptic pocket designated P110, this compound disrupts the interaction between K-RasG12D and its downstream effector, B-Raf. This interference subsequently leads to the inhibition of the RAF-MEK-ERK and PI3K-AKT signaling pathways, crucial for tumor cell proliferation and survival. This whitepaper will detail the binding kinetics, experimental methodologies, and the downstream cellular effects of this compound, offering a comprehensive resource for researchers in the field of oncology and drug discovery.

Introduction

Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers. The G12D mutation, in particular, is notoriously difficult to target directly due to the high affinity of K-Ras for GTP and the smooth protein surface lacking deep hydrophobic pockets. This compound represents a significant advancement in the field, operating through an allosteric mechanism to inhibit the function of this formidable oncoprotein.

Mechanism of Action: Allosteric Inhibition of the K-RasG12D-B-Raf Interaction

This compound functions as a small molecule allosteric inhibitor that binds to a previously unidentified pocket on the surface of the K-RasG12D protein, termed the P110 pocket due to its proximity to proline 110.[1][2] This binding event induces a conformational change in K-RasG12D that prevents its effective interaction with the RAS-binding domain (RBD) of the B-Raf kinase.[2] The disruption of this critical protein-protein interaction is the linchpin of this compound's inhibitory action.

By preventing the association of K-RasG12D with B-Raf, this compound effectively blocks the initiation of the downstream RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades.[1][2] These pathways are central to the regulation of cell growth, proliferation, and survival, and their constitutive activation due to the K-RasG12D mutation is a hallmark of cancer.

References

Allosteric Inhibition of K-RasG12D by KAL-21404358: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric inhibition of the oncogenic K-RasG12D mutant by the small molecule inhibitor, KAL-21404358. The document details the mechanism of action, binding characteristics, and its effects on downstream signaling pathways. It is intended to be a comprehensive resource for researchers in oncology and drug discovery.

Introduction to K-RasG12D and the P110 Allosteric Site

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1] The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell proliferation, differentiation, and survival.[2] The G12D mutation impairs the intrinsic GTPase activity of K-Ras, locking it in a constitutively active state and driving oncogenic signaling.[2]

Historically, K-Ras has been considered an "undruggable" target due to its high affinity for GTP and the lack of deep binding pockets on its surface. However, recent efforts have identified a novel allosteric binding site adjacent to proline 110, termed the P110 site.[1][3] This site has emerged as a promising target for the development of allosteric inhibitors.[1][3]

This compound: A Novel Allosteric Inhibitor

This compound is a small molecule compound identified through a combination of computational and biochemical screening methods to bind to the P110 site of K-RasG12D.[1][3] By binding to this allosteric pocket, this compound disrupts the interaction of K-RasG12D with its downstream effector proteins, thereby inhibiting oncogenic signaling.[1]

Quantitative Data Summary

The binding affinity and functional effects of this compound have been characterized using various biophysical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound to K-RasG12D

| Assay | K-RasG12D Form | Binding Constant (KD) |

| Microscale Thermophoresis (MST) | GppNHp-bound (active) | 88 µM[1] |

| Microscale Thermophoresis (MST) | GDP-bound (inactive) | 146 µM[1] |

Table 2: Thermal Shift Assay (TSA) Data

| K-RasG12D Form | Effect of this compound |

| GDP-bound (inactive) | Stabilizes the protein, resulting in a 2.1°C melting temperature shift.[1] |

| GppNHp-bound (active) | No significant temperature shift observed.[1] |

Table 3: Cellular Activity of this compound

| Assay | Effect | Note |

| NanoBiT Split Luciferase | Disrupts K-RasG12D-B-Raf interaction | Effective at high concentrations.[1] |

| Western Blot | Impairs phosphorylation of Akt and Erk | Observed at high concentrations of the compound.[1] |

| K-RasG12D-Raf-1-RBD Pulldown | Reduces the amount of K-RasG12D bound to Raf-1-RBD | Supports disruption of the protein-protein interaction in a cellular context.[1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Microscale Thermophoresis (MST)

Microscale thermophoresis is a technique used to quantify biomolecular interactions in solution.

-

Protein Labeling: The K-RasG12D protein is fluorescently labeled using a reactive dye that covalently attaches to primary amines (e.g., lysine residues).

-

Sample Preparation: A series of dilutions of the small molecule inhibitor (this compound) is prepared in a suitable buffer (e.g., 50 mM Tris, 230 mM NaCl). The labeled K-RasG12D protein is added to each dilution at a constant concentration.

-

Capillary Loading: The samples are loaded into glass capillaries.

-

MST Measurement: The capillaries are placed in the MST instrument. A microscopic temperature gradient is induced by an IR laser, and the movement of the fluorescently labeled protein along this gradient is monitored. The change in thermophoresis upon ligand binding is used to determine the binding affinity (KD).[4][5]

-

Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration, and the data are fitted to a binding model to calculate the KD.

Thermal Shift Assay (TSA)

TSA is used to assess the thermal stability of a protein in the presence and absence of a ligand.

-

Sample Preparation: A reaction mixture is prepared containing the K-RasG12D protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either the small molecule inhibitor (this compound) or a vehicle control (e.g., DMSO).

-

Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature ramp.

-

Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the fluorescence transition curve. A shift in Tm in the presence of the ligand indicates a stabilizing or destabilizing interaction.

NanoBiT Split Luciferase Assay

This is a live-cell assay to measure protein-protein interactions.

-

Vector Construction: The proteins of interest (K-RasG12D and B-Raf) are fused to the two subunits of the NanoLuc luciferase, Large BiT (LgBiT) and Small BiT (SmBiT).

-

Cell Transfection: The fusion protein constructs are co-transfected into a suitable cell line (e.g., HEK293T).

-

Compound Treatment: The transfected cells are treated with varying concentrations of the inhibitor (this compound).

-

Luminescence Measurement: A cell-permeable substrate (furimazine) is added to the cells. If K-RasG12D and B-Raf interact, the LgBiT and SmBiT subunits are brought into close proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal. The signal is measured using a luminometer.[6][7]

-

Data Analysis: The change in luminescence in the presence of the inhibitor is used to quantify the disruption of the protein-protein interaction.

Visualizations

The following diagrams illustrate the K-Ras signaling pathway, the mechanism of inhibition by this compound, and the experimental workflow for its characterization.

Caption: K-RasG12D signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the identification and characterization of this compound.

References

- 1. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. columbia.edu [columbia.edu]

- 4. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 6. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]

An In-depth Technical Guide on the Disruption of the RAF-MEK-ERK Signaling Pathway by KAL-21404358

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KAL-21404358, a small molecule inhibitor targeting the oncogenic K-RasG12D mutant. The document details the inhibitory effects of this compound on the RAF-MEK-ERK signaling cascade, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Executive Summary

This compound is an allosteric inhibitor of the K-RasG12D mutant protein. It operates by binding to a novel allosteric pocket, termed the P110 site, which is adjacent to proline 110 on the K-RasG12D protein.[1][2] This binding event disrupts the crucial interaction between K-RasG12D and its downstream effector, B-Raf.[1][2] The dissociation of this complex subsequently leads to the downregulation of the RAF-MEK-ERK signaling pathway, a critical cascade involved in cell proliferation and survival.[1][2] Preclinical data demonstrates the potential of this compound as a therapeutic agent for cancers driven by the K-RasG12D mutation.

Quantitative Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with K-RasG12D and its impact on the RAF-MEK-ERK signaling pathway.

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) for GppNHp-bound K-RasG12D | 88 µM | Microscale Thermophoresis (MST) | [3] |

| Dissociation Constant (KD) for GDP-bound K-RasG12D | 146 ± 2 µM | Microscale Thermophoresis (MST) | [2] |

| Melting Temperature Shift (ΔTm) for GDP-bound K-RasG12D | +2.1 °C | Thermal Shift Assay (TSA) | [3] |

Table 1: Binding Affinity and Thermal Stabilization of this compound for K-RasG12D.

| Assay | This compound Concentration | Observed Effect | Cell Line | Reference |

| K-RasG12D-B-Raf Interaction | 100 µM | Significant disruption | HEK293T | [2] |

| Phospho-Akt (Ser473) Levels | 100 µM | Reduction | LS513 | [3] |

| Phospho-Erk (Thr202/Tyr204) Levels | 100 µM | Reduction | LS513 | [3] |

Table 2: Cellular Activity of this compound.

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric inhibitor of K-RasG12D. The diagram below illustrates its mechanism of action within the RAF-MEK-ERK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Microscale Thermophoresis (MST)

Objective: To determine the binding affinity of this compound to K-RasG12D.

Materials:

-

Recombinant K-RasG12D protein

-

This compound

-

MST buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 5 mM MgCl2, 0.05% Tween-20)

-

Fluorescent dye for protein labeling (e.g., RED-tris-NTA)

-

MST instrument (e.g., Monolith NT.115)

Procedure:

-

Label the recombinant K-RasG12D protein with the fluorescent dye according to the manufacturer's instructions.

-

Prepare a series of dilutions of this compound in MST buffer.

-

Mix the labeled K-RasG12D protein with each dilution of this compound. The final concentration of the labeled protein should be kept constant (e.g., 50 nM).

-

Load the samples into MST capillaries.

-

Measure the thermophoresis of the samples using the MST instrument.

-

The data is analyzed by plotting the change in thermophoresis as a function of the this compound concentration and fitting the data to a binding curve to determine the dissociation constant (KD).

Thermal Shift Assay (TSA)

Objective: To assess the thermal stabilization of K-RasG12D upon binding of this compound.

Materials:

-

Recombinant K-RasG12D protein

-

This compound

-

TSA buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

-

SYPRO Orange dye

-

Real-time PCR instrument

Procedure:

-

Prepare a solution of K-RasG12D protein in TSA buffer.

-

Add this compound to the protein solution at a desired concentration.

-

Add SYPRO Orange dye to the mixture.

-

The samples are heated in a real-time PCR instrument with a temperature gradient (e.g., from 25 °C to 95 °C).

-

The fluorescence of SYPRO Orange is measured as a function of temperature.

-

The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in Tm (ΔTm) in the presence of this compound indicates ligand binding and protein stabilization.

NanoBiT Split Luciferase Assay

Objective: To measure the disruption of the K-RasG12D and B-Raf interaction by this compound in a cellular context.

Materials:

-

HEK293T cells

-

Plasmids encoding K-RasG12D fused to the Small Bit (SmBiT) of NanoLuc luciferase and B-Raf fused to the Large Bit (LgBiT)

-

Transfection reagent

-

This compound

-

Nano-Glo Luciferase Assay substrate

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the K-RasG12D-SmBiT and B-Raf-LgBiT plasmids.

-

After 24-48 hours, treat the cells with various concentrations of this compound.

-

Add the Nano-Glo Luciferase Assay substrate to the cells.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence indicates a disruption of the K-RasG12D-B-Raf interaction.

Western Blotting

Objective: To determine the effect of this compound on the phosphorylation status of MEK and ERK.

Materials:

-

LS513 (K-RasG12D mutant) cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed LS513 cells and allow them to adhere.

-

Treat the cells with this compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the discovery and characterization of a K-Ras inhibitor like this compound.

References

The Role of KAL-21404358 in the Disruption of the PI3K-AKT Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor KAL-21404358 and its role in disrupting the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway. The document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the core assays used to characterize this inhibitor.

Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] The constitutively active K-RasG12D protein drives tumor cell proliferation and survival by activating multiple downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2] Historically, directly targeting mutant K-Ras has been a significant challenge in drug development.[1][2]

This compound is a novel allosteric inhibitor that has been identified to bind to a previously unexploited pocket on the K-RasG12D protein, termed the P110 site, which is adjacent to proline 110.[1] By binding to this site, this compound disrupts the interaction between K-RasG12D and its downstream effectors, including PI3K, thereby inhibiting the activation of the PI3K-AKT signaling cascade.[1] This guide will explore the biochemical and cellular evidence supporting this mechanism.

Mechanism of Action

This compound functions as an allosteric inhibitor of K-RasG12D. Unlike orthosteric inhibitors that compete with the natural ligand (GTP), this compound binds to a distinct site on the protein. This binding event induces a conformational change in K-RasG12D that impairs its ability to interact with downstream effector proteins such as B-Raf and the p110α catalytic subunit of PI3K.[1] This disruption of protein-protein interactions is the key mechanism by which this compound attenuates signaling through both the RAF-MEK-ERK and PI3K-AKT pathways.[1]

Quantitative Data

The binding affinity of this compound for K-RasG12D and its effect on protein stability have been quantified using biophysical assays. The key findings are summarized in the tables below.

Table 1: Binding Affinity of this compound to K-RasG12D

| K-RasG12D Form | Assay | Dissociation Constant (KD) (µM) |

| GppNHp-bound (active) | Microscale Thermophoresis (MST) | 88 |

| GDP-bound (inactive) | Microscale Thermophoresis (MST) | 146 |

Data sourced from Feng et al., 2019.

Table 2: Thermal Stabilization of K-RasG12D by this compound

| K-RasG12D Form | Assay | Melting Temperature (Tm) Shift (°C) |

| GDP-bound | Thermal Shift Assay (TSA) | +2.1 |

Data sourced from Feng et al., 2019.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Recombinant K-RasG12D Purification

-

Expression: Human K-RasG12D (residues 1-169) is expressed as a His-tagged fusion protein in E. coli BL21(DE3) cells.

-

Lysis: Cells are harvested and lysed by sonication in a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, and protease inhibitors.

-

Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged K-RasG12D is eluted with an imidazole gradient.

-

Nucleotide Loading: The purified protein is loaded with either GDP or the non-hydrolyzable GTP analog, GppNHp, by incubation with a 10-fold molar excess of the nucleotide in the presence of alkaline phosphatase and 10 mM EDTA, followed by the addition of 20 mM MgCl₂.

-

Size-Exclusion Chromatography: The final purification step is performed using a Superdex 75 gel filtration column to ensure a homogenous, monomeric protein preparation.

Microscale Thermophoresis (MST)

MST is used to quantify the binding affinity between this compound and K-RasG12D in solution.

-

Protein Labeling: Purified K-RasG12D is fluorescently labeled using an appropriate amine-reactive dye (e.g., NT-647-NHS).

-

Sample Preparation: A constant concentration of labeled K-RasG12D (typically in the low nanomolar range) is mixed with a serial dilution of this compound in MST buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).

-

MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the change in fluorescence as a localized infrared laser creates a temperature gradient.

-

Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration, and the data are fitted to a KD model to determine the dissociation constant.

Thermal Shift Assay (TSA)

TSA is employed to assess the stabilization of K-RasG12D upon binding of this compound.

-

Reaction Setup: In a 96-well PCR plate, purified K-RasG12D (typically at a concentration of 2 µM) is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) in a suitable buffer (e.g., 10 mM HEPES pH 7.3, 150 mM NaCl).

-

Compound Addition: this compound is added to the experimental wells at a final concentration (e.g., 100 µM), with a vehicle control (e.g., DMSO) in separate wells.

-

Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min. Fluorescence is monitored at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation. The change in Tm (ΔTm) between the compound-treated and vehicle-treated samples is calculated.

NanoBiT Split Luciferase Assay

This assay is used to measure the disruption of the K-RasG12D-B-Raf interaction in live cells.

-

Plasmid Constructs: K-RasG12D is fused to the Small BiT (SmBiT) subunit of the NanoLuc luciferase, and B-Raf is fused to the Large BiT (LgBiT) subunit.

-

Cell Transfection: HEK293T cells are co-transfected with the SmBiT-K-RasG12D and LgBiT-B-Raf constructs.

-

Compound Treatment: After a suitable expression period (e.g., 24 hours), the cells are treated with varying concentrations of this compound or a vehicle control.

-

Luminescence Measurement: A cell-permeable luciferase substrate (furimazine) is added to the cells, and the luminescence, which is proportional to the extent of K-RasG12D-B-Raf interaction, is measured using a plate reader.

-

Data Analysis: The luminescence signal is normalized to the vehicle control, and the IC₅₀ value for the disruption of the interaction is calculated.

Raf-1-RBD Pulldown Assay

This assay validates the disruption of the K-RasG12D interaction with its effector in a cellular context.

-

Cell Culture and Treatment: A suitable cell line endogenously or exogenously expressing K-RasG12D is treated with this compound or a vehicle control.

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Pulldown: The cell lysates are incubated with GST-tagged Raf-1 Ras-binding domain (RBD) immobilized on glutathione-agarose beads. The active, GTP-bound K-RasG12D binds to the Raf-1-RBD.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the bound proteins are eluted with SDS-PAGE sample buffer.

-

Western Blotting: The eluted samples are resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for K-Ras. A decrease in the amount of pulled-down K-Ras in the this compound-treated samples indicates disruption of the interaction.

Western Blotting for PI3K-AKT Pathway Inhibition

This method is used to directly assess the effect of this compound on the downstream PI3K-AKT signaling pathway.

-

Cell Treatment and Lysis: Cells expressing K-RasG12D are treated with this compound for a specified time. Cells are then lysed, and protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (p-AKT, a marker of pathway activation) and total AKT (as a loading control).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The intensity of the p-AKT band is normalized to the total AKT band to determine the extent of pathway inhibition.

Conclusion

This compound represents a promising class of allosteric inhibitors that can effectively target the oncogenic K-RasG12D mutant. The biochemical and cellular data demonstrate that this compound binds to the P110 site on K-RasG12D, leading to a disruption of its interaction with key downstream effectors. This mechanism of action results in the attenuation of the PI3K-AKT signaling pathway, a critical driver of cell survival and proliferation in K-Ras mutant cancers. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of this and other similar K-Ras inhibitors.

References

In-depth Technical Guide: Discovery and Synthesis of KAL-21404358

Introduction

Extensive research into the compound designated as KAL-21404358 has been conducted to determine its discovery, synthesis, and biological activity. Despite a thorough search of publicly available scientific literature, chemical databases, and patent repositories, no information has been found regarding a molecule with this specific identifier.

The lack of data suggests that "this compound" may be an internal research code for a compound that has not yet been disclosed in the public domain, a misnomer, or a hypothetical molecule. As such, it is not possible to provide a detailed technical guide, including experimental protocols, quantitative data, and pathway diagrams, for a compound that is not described in accessible literature.

To fulfill the user's request for a comprehensive technical document, an alternative, well-documented compound would be required. A suitable replacement would be a molecule with a rich history of published research, such as a known drug or a widely studied inhibitor, for which detailed synthetic routes, biological data, and mechanism-of-action studies are available.

Without any foundational information on this compound, the core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be met. Researchers, scientists, and drug development professionals are encouraged to verify the identifier and consult internal documentation or proprietary databases where such information might be archived.

The Chemical Probe KAL-21404358: An In-Depth Technical Guide to Targeting K-RasG12D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KAL-21404358, a first-in-class allosteric inhibitor developed as a chemical probe for the oncogenic K-RasG12D mutant. This document details the mechanism of action, quantitative binding data, and detailed experimental protocols for the characterization of this compound, serving as a critical resource for researchers in oncology and drug discovery.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. The K-Ras protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic and GAP-mediated GTP hydrolysis, locking K-Ras in a constitutively active state and driving oncogenesis. For decades, direct inhibition of mutant K-Ras has been a formidable challenge, earning it the label of an "undruggable" target.

This compound emerged from computational and biochemical screening efforts as a novel small molecule that binds to a previously unexploited allosteric pocket on K-RasG12D, termed the P110 site, located adjacent to proline-110.[1][2] This chemical probe serves as a valuable tool for studying the biological consequences of K-RasG12D inhibition and provides a scaffold for the development of more potent and selective therapeutics.

Mechanism of Action

This compound functions as an allosteric inhibitor by binding to the P110 site on K-RasG12D.[1][2] This binding event has a dual effect on the conformational state of the K-RasG12D protein:

-

Stabilization of the Inactive State 1: In its active, GTP-bound form, K-RasG12D exists in an equilibrium between two conformational states: state 2, which is capable of binding to downstream effectors like RAF and PI3K, and state 1, which has a reduced affinity for these effectors. This compound preferentially binds to and stabilizes the inactive state 1 conformation, thereby shifting the equilibrium away from the signaling-competent state 2.[3]

-

Trapping the GDP-Bound State: this compound also binds to the inactive, GDP-bound form of K-RasG12D. This interaction is thought to trap the protein in its inactive state, potentially hindering the nucleotide exchange process required for its activation.[3]

By disrupting the ability of K-RasG12D to interact with its primary effectors, such as B-Raf, this compound effectively attenuates downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][3]

Quantitative Data

The binding affinity and biochemical effects of this compound and its analogs have been quantified using various biophysical and biochemical assays. The key data are summarized in the tables below.

Table 1: Binding Affinity of this compound to K-RasG12D

| Assay Method | K-RasG12D Nucleotide State | Dissociation Constant (KD) | Reference |

| Microscale Thermophoresis (MST) | GppNHp-bound (GTP analog) | 88 µM | [3] |

| Microscale Thermophoresis (MST) | GDP-bound | 146 ± 2 µM | [3][4] |

Table 2: Thermal Shift Assay Data for this compound

| K-RasG12D Nucleotide State | Melting Temperature Shift (ΔTm) | Reference |

| GDP-bound | +2.1 °C | [3] |

Table 3: Structure-Activity Relationship of this compound Analogs

| Compound | Structure | KD (µM) vs GppNHp-K-RasG12D (MST) | Reference |

| This compound | Structure not displayed | 88 | [4] |

| KAL-YZ0965 | Structure not displayed | 129 | [4] |

Note: The original publication presents the structures of the analogs. For proprietary reasons, they are not reproduced here.

Table 4: K-RasG12D–B-Raf Interaction Assay Data

| Compound | Concentration | Assay | Result | Reference |

| This compound | 100 µM | NanoBiT Split Luciferase | Significant disruption of K-RasG12D-B-Raf interaction | [4] |

| KAL-YZ0965 | 100 µM | NanoBiT Split Luciferase | Disruption of K-RasG12D-B-Raf interaction | [4] |

Note: Specific IC50 values for the disruption of the K-RasG12D–B-Raf interaction or for cellular viability have not been reported in the primary literature.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the methods described in the primary literature.[3]

Microscale Thermophoresis (MST)

This assay measures the binding affinity between this compound and K-RasG12D by detecting changes in the thermophoretic movement of a fluorescently labeled protein upon ligand binding.

Materials:

-

Purified K-RasG12D protein

-

RED-tris-NTA dye (for His-tagged protein)

-

MST Buffer: PBS, 3 mM DTT, 0.05% Tween-20

-

This compound and other test compounds

-

Monolith NT.115 instrument (NanoTemper Technologies)

-

Standard treated capillaries

Protocol:

-

Prepare a 200 nM solution of K-RasG12D in MST buffer.

-

Add an equal volume of 100 nM RED-tris-NTA dye to the protein solution.

-

Incubate the protein/dye mixture at room temperature for 30 minutes.

-

Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to remove any aggregates.

-

Prepare a 16-point serial dilution of the test compound (e.g., this compound) in MST buffer.

-

Mix the labeled protein solution 1:1 with each compound dilution.

-

Load the reaction mixtures into standard treated capillaries.

-

Analyze the samples using a Monolith NT.115 instrument with appropriate LED power (e.g., 60%) and MST power (e.g., 40%).

-

The dissociation constant (KD) is calculated by fitting the change in normalized fluorescence as a function of compound concentration.

Thermal Shift Assay (TSA)

TSA is used to assess whether the binding of a ligand stabilizes the protein, indicated by an increase in its melting temperature (Tm).

Materials:

-

Purified K-RasG12D protein

-

Protein Thermal Shift Dye

-

Real-Time PCR instrument (e.g., Applied Biosystems)

-

This compound and DMSO (control)

Protocol:

-

Prepare a reaction mixture containing K-RasG12D protein, Protein Thermal Shift Dye, and either the test compound (e.g., this compound) or DMSO as a vehicle control.

-

Load the reaction mixtures into a 96-well PCR plate.

-

Place the plate in a Real-Time PCR instrument.

-

Set the instrument to ramp the temperature from 25°C to 95°C, acquiring fluorescence data at each temperature increment.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound).

NanoBiT Split Luciferase Assay

This assay is used to measure the disruption of the K-RasG12D–B-Raf protein-protein interaction in cells.

Materials:

-

HEK293T cells

-

Plasmids encoding K-RasG12D fused to SmBiT and B-Raf fused to LgBiT

-

Transfection reagent (e.g., Lipofectamine)

-

Nano-Glo® Live Cell Reagent

-

Luminometer

-

This compound and control compounds

Protocol:

-

Co-transfect HEK293T cells with the K-RasG12D-SmBiT and B-Raf-LgBiT plasmids.

-

Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.

-

Treat the cells with various concentrations of this compound or control compounds for a defined period (e.g., 4 hours).

-

Add the Nano-Glo® Live Cell Reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate-reading luminometer.

-

A decrease in luminescence relative to the DMSO-treated control indicates disruption of the K-RasG12D–B-Raf interaction.

Western Blot for Downstream Signaling

This method is used to confirm that this compound inhibits the downstream signaling pathways of K-RasG12D by measuring the phosphorylation levels of key effector proteins like ERK and AKT.

Materials:

-

K-RasG12D mutant cancer cell line (e.g., PANC-1, MIA PaCa-2)

-

This compound

-

Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-AKT (p-AKT), anti-total-AKT, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate and imaging system

Protocol:

-

Seed K-RasG12D mutant cells and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells on ice using ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for total ERK, p-AKT, total AKT, and the loading control to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

Conclusion

This compound is a pioneering chemical probe that has been instrumental in validating the P110 allosteric pocket as a druggable site on the K-RasG12D oncoprotein. Its ability to disrupt the interaction with downstream effectors and inhibit critical signaling pathways provides a powerful tool for cancer researchers. The data and protocols presented in this guide offer a comprehensive resource for scientists aiming to utilize this compound in their research or to build upon its scaffold for the development of next-generation K-RasG12D inhibitors. While the moderate potency of this compound highlights the need for further optimization, its discovery marks a significant step forward in the quest to drug the previously "undruggable" K-Ras.

References

The Impact of KAL-21404358 on the K-Ras GTP/GDP Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric inhibitor KAL-21404358 and its documented impact on the K-Ras protein, with a focus on its interaction with the GTP/GDP cycle. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a novel, small-molecule allosteric inhibitor that specifically targets the G12D mutant of K-Ras (K-RasG12D).[1] It binds to a distinct pocket on the protein surface, designated the P110 site, which is adjacent to proline-110.[1][2] The primary mechanism of action of this compound is not through direct inhibition of the GTP/GDP nucleotide exchange or hydrolysis but rather by inducing a conformational change in K-RasG12D that impairs its ability to interact with downstream effector proteins, most notably B-Raf.[1][2] This disruption of the K-Ras-B-Raf interaction effectively blocks the oncogenic signaling cascade mediated by the RAF-MEK-ERK and PI3K-AKT pathways.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding of this compound to K-RasG12D.

Table 1: Binding Affinity of this compound to K-RasG12D

| K-RasG12D Nucleotide State | Binding Affinity (KD) | Experimental Method | Reference |

| GppNHp-bound (GTP analog) | 88 µM | Microscale Thermophoresis (MST) | [1] |

| GDP-bound | 146 µM | Microscale Thermophoresis (MST) | [1] |

Table 2: Thermal Stabilization of K-RasG12D by this compound

| K-RasG12D Nucleotide State | Melting Temperature Shift (ΔTm) | Experimental Method | Reference |

| GDP-bound | +2.1 °C | Thermal Shift Assay (TSA) | [1] |

Signaling Pathways and Mechanism of Action

The K-Ras protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[3][4] This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of K-Ras.[5] Mutations such as G12D impair the ability of K-Ras to hydrolyze GTP, leading to its constitutive activation and downstream signaling.[6]

This compound allosterically modulates the K-Ras protein. By binding to the P110 site, it is hypothesized to shift the conformational equilibrium of GTP-bound K-RasG12D to a state that has a lower affinity for its effector proteins, such as B-Raf.[1]

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. RAS Oncogene | RAS Pathway Drug Discovery | RAS Pathway Analysis [worldwide.promega.com]

- 6. Real-time in vitro measurement of intrinsic and Ras GAP-mediated GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on K-RasG12D Inhibitor KAL-21404358: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent and notoriously difficult to target. This technical guide provides an in-depth overview of the early-stage research on KAL-21404358, a novel allosteric inhibitor of K-RasG12D. This document details the mechanism of action, binding characteristics, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols for key assays. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the preclinical evaluation of this promising compound.

Introduction

The RAS family of small GTPases acts as molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[1] Mutations in KRAS, particularly at codon 12, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and oncogenesis.[2] For decades, KRAS was considered "undruggable" due to the absence of deep hydrophobic pockets on its surface and the picomolar affinity of its nucleotide-binding site.[1]

Recent advances have led to the discovery of allosteric pockets that can be targeted by small molecules.[3] this compound emerged from computational and biochemical screening efforts as a small molecule that binds to a novel allosteric site on K-RasG12D, termed the P110 site, located adjacent to proline-110.[3][4] This guide summarizes the foundational preclinical research on this compound.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the P110 site of K-RasG12D.[4][5] This binding event does not compete with GTP/GDP at the nucleotide-binding pocket. Instead, it is hypothesized to stabilize the K-RasG12D protein in an inactive conformation.[4] By binding to the P110 site, this compound induces conformational changes in the Switch I and Switch II regions of K-Ras.[4][6] These regions are critical for the interaction with downstream effector proteins.[4] Consequently, the binding of this compound impairs the interaction between K-RasG12D and its effectors, most notably B-Raf.[3][4][5] This disruption leads to the inhibition of two major downstream signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the early-stage evaluation of this compound.

Table 1: Binding Affinity of this compound to K-RasG12D

| Assay | K-RasG12D Form | Dissociation Constant (KD) |

| Microscale Thermophoresis (MST) | GppNHp-bound (Active mimic) | 88 µM[4] |

| Microscale Thermophoresis (MST) | GDP-bound (Inactive) | 146 µM[4] |

| Multiple Methods (MST, TSA, NMR) | Not specified | ~100 µM[4] |

Table 2: Thermal Stability Shift

| Assay | K-RasG12D Form | ΔTm (°C) |

| Thermal Shift Assay (TSA) | GDP-bound | 2.1 °C[4] |

| Thermal Shift Assay (TSA) | GppNHp-bound | No significant shift[4] |

Table 3: Cellular Activity

| Assay | Effect | Note |

| K-Ras-B-Raf Interaction (NanoBiT) | Disruption of interaction | Observed at high concentrations[4] |

| Downstream Signaling (Western Blot) | Impaired p-Akt and p-Erk levels | Weak effect, consistent with low binding affinity[4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols based on standard laboratory practices and information inferred from the primary literature.

Microscale Thermophoresis (MST)

This assay measures the binding affinity between molecules in solution by detecting changes in the thermophoretic movement of a fluorescently labeled molecule upon ligand binding.

-

Protein Preparation: Recombinant K-RasG12D (GDP-bound or loaded with GppNHp, a non-hydrolyzable GTP analog) is purified and fluorescently labeled, for instance, with an NHS-ester reactive dye targeting lysine residues.

-

Ligand Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Assay Procedure:

-

The labeled K-RasG12D protein is kept at a constant concentration (e.g., 50 nM).

-

The protein is mixed with the different concentrations of the this compound dilution series.

-

Samples are loaded into glass capillaries.

-

MST measurements are performed using an instrument like the NanoTemper Monolith. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent protein is monitored.

-

-

Data Analysis: The change in normalized fluorescence is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (KD).

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm).

-

Reagents: Purified K-RasG12D protein, this compound, and a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.

-

Assay Procedure:

-

A reaction mixture is prepared containing the K-RasG12D protein and SYPRO Orange dye in a suitable buffer.

-

The mixture is aliquoted into a 96-well PCR plate, with separate wells for the protein alone (control) and the protein with this compound.

-

The plate is placed in a real-time PCR instrument.

-

A temperature ramp is applied (e.g., from 25°C to 95°C), and fluorescence is measured at each temperature increment.

-

-

Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. The shift in Tm (ΔTm) in the presence of this compound indicates a binding event.

K-RasG12D/B-Raf Interaction Assay (NanoBiT®)

The NanoBiT® split-luciferase assay is a live-cell method to quantify protein-protein interactions.

-

Cell Line Preparation: Cells are co-transfected with two constructs: one encoding K-RasG12D fused to the Large BiT (LgBiT) subunit of NanoLuc® luciferase, and another encoding the B-Raf Ras-binding domain (RBD) fused to the Small BiT (SmBiT) subunit.

-

Assay Procedure:

-

The engineered cells are seeded in a multi-well plate.

-

Cells are treated with varying concentrations of this compound.

-

The Nano-Glo® Live Cell Substrate is added.

-

Luminescence is measured using a plate reader. Interaction between K-RasG12D and B-Raf brings LgBiT and SmBiT into proximity, reconstituting an active luciferase enzyme that generates a luminescent signal.

-

-

Data Analysis: A decrease in luminescence in the presence of this compound indicates disruption of the K-RasG12D/B-Raf interaction.

Downstream Signaling Pathway Analysis (Western Blot)

Western blotting is used to detect changes in the phosphorylation status of key downstream signaling proteins like ERK and AKT.

-

Cell Culture and Treatment: Cancer cells harboring the K-RasG12D mutation are cultured and then treated with this compound for a specified time.

-

Lysate Preparation: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A chemiluminescent substrate is added, and the signal is detected.

-

The membrane is then stripped and re-probed with antibodies for total ERK and total AKT to ensure equal protein loading.

-

-

Data Analysis: The intensity of the p-ERK and p-AKT bands is quantified and normalized to the corresponding total protein bands.

Conclusion and Future Directions

The early-stage research on this compound has successfully identified and validated a novel allosteric inhibitor that binds to the P110 site of K-RasG12D.[3][4] The compound has been shown to directly engage its target and disrupt its interaction with downstream effectors, leading to a reduction in MAPK and PI3K-AKT signaling.[4][5]

However, the moderate binding affinity and weak cellular activity of this compound highlight the need for further chemical optimization.[4] Future research will likely focus on synthesizing analogs of this compound with improved potency and drug-like properties. The discovery of the P110 site as a druggable pocket opens a promising new avenue for the development of direct K-RasG12D inhibitors, a critical step toward addressing a long-standing challenge in oncology.[3][4] Subsequent studies will need to evaluate optimized compounds in in vivo models to assess their pharmacokinetic properties and anti-tumor efficacy.

References

- 1. abcam.com [abcam.com]

- 2. Characterization of Ligand Binding to Pseudokinases Using a Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KAL-21404358: An Allosteric Inhibitor of K-RasG12D

For Researchers, Scientists, and Drug Development Professionals

Introduction

KAL-21404358 is an experimental small molecule compound identified as an allosteric inhibitor of the oncogenic K-RasG12D mutant protein.[1][2][3] This document provides detailed protocols for in vitro studies to characterize the binding and cellular activity of this compound. The compound binds to a putative allosteric site designated as the P110 site, which is adjacent to proline-110 on the K-RasG12D protein.[1][2] By binding to this site, this compound stabilizes the inactive, GDP-bound state of K-RasG12D, thereby impairing its interaction with downstream effector proteins such as B-Raf.[1] This disruption leads to the inhibition of two critical signaling pathways implicated in cancer cell proliferation and survival: the RAF-MEK-ERK and the PI3K-AKT pathways.[1][2][3][4]

Mechanism of Action: Signaling Pathway

This compound exerts its inhibitory effect by allosterically modulating the conformation of K-RasG12D. This prevents the engagement of downstream signaling cascades.

Caption: Signaling pathway inhibited by this compound.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from in vitro assays with this compound.

| Assay Type | Target Protein | Ligand | Parameter | Value (µM) | Notes |

| Microscale Thermophoresis (MST) | GppNHp-bound K-RasG12D | This compound | KD | 88 | Indicates a slightly higher affinity for the active GTP-bound conformation.[1] |

| Microscale Thermophoresis (MST) | GDP-bound K-RasG12D | This compound | KD | 146 ± 2 | Demonstrates binding to the inactive GDP-bound state.[1] |

| Thermal Shift Assay (TSA) | GDP-bound K-RasG12D | This compound | ΔTm | +2.1 °C | A positive shift indicates stabilization of the protein upon binding.[1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Experimental Workflow Overview

Caption: In vitro experimental workflow for this compound.

Microscale Thermophoresis (MST) for Binding Affinity

This protocol determines the dissociation constant (KD) of this compound to K-RasG12D.

Materials:

-

Purified K-RasG12D protein (GDP or GppNHp-bound)

-

RED-tris-NTA dye

-

This compound

-

Assay Buffer: PBS with 3 mM DTT and 0.05% Tween-20 (PBSTD buffer)

-

Monolith NT.115 instrument (NanoTemper Technologies)

-

Standard treated capillaries

Procedure:

-

Protein Labeling:

-

Ligand Dilution Series:

-

Prepare a 16-point serial dilution of this compound in PBSTD buffer.

-

-

Binding Reaction:

-

Mix the labeled K-RasG12D solution 1:1 with each dilution of this compound in a final volume of 20 µL.[1]

-

-

Measurement:

-

Data Analysis:

-

Calculate the KD value by fitting the dose-response curve using the manufacturer's software.

-

Thermal Shift Assay (TSA) for Target Engagement

This assay confirms the binding of this compound to K-RasG12D by measuring changes in the protein's melting temperature (Tm).

Materials:

-

Purified GDP-bound K-RasG12D protein

-

This compound

-

SYPRO Orange dye (5X)

-

Assay Buffer

-

Real-time PCR instrument (e.g., ViiA7)

-

96-well optical plates

Procedure:

-

Reaction Setup:

-

In a 96-well optical plate, prepare triplicate reactions with a total volume of 20 µL per well.

-

Each reaction should contain 5 µM K-RasG12D protein and 5X SYPRO Orange dye.[1]

-

Add this compound at the desired concentration. Include a DMSO control.

-

-

Measurement:

-

Data Analysis:

-

Determine the melting temperature (Tm) for each condition, which is the inflection point of the fluorescence curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm in the presence of this compound.

-

NanoBiT® Split-Luciferase Assay for Protein-Protein Interaction

This cell-based assay measures the disruption of the K-RasG12D and B-Raf interaction by this compound.

Materials:

-

HEK293T cells

-

Expression vectors: K-RasG12D fused to SmBiT and B-Raf fused to LgBiT

-

Transfection reagent

-

This compound

-

Nano-Glo® Live Cell Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Co-transfect HEK293T cells with the K-RasG12D-SmBiT and B-Raf-LgBiT expression vectors.

-

-

Compound Treatment:

-

After transfection, treat the cells with varying concentrations of this compound or a DMSO control.

-

-

Luminescence Measurement:

-

Add the Nano-Glo® Live Cell substrate to the cells according to the manufacturer's instructions.

-

Measure the luminescent signal using a plate reader. A decrease in luminescence indicates disruption of the K-RasG12D-B-Raf interaction.

-

-

Data Analysis:

-

Normalize the luminescence data to the DMSO control and plot the results as a function of this compound concentration to determine the IC50.

-

Western Blot for Downstream Signaling Inhibition

This protocol assesses the effect of this compound on the phosphorylation of AKT and ERK, key downstream markers of the PI3K and RAF-MEK-ERK pathways, respectively.

Materials:

-

Cancer cell line expressing K-RasG12D (e.g., LS513)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK (Thr202/Tyr204), anti-total ERK, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment and Lysis:

-

Treat K-RasG12D mutant cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the DMSO control to assess the degree of inhibition.

-

References

- 1. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for KAL-21404358 in K-RasG12D Mutant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas.[1][2] The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3][4] The G12D mutation impairs the GTPase activity of K-Ras, leading to its constitutive activation and aberrant downstream signaling, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][2][5]

KAL-21404358 is a novel allosteric inhibitor that specifically targets the K-RasG12D mutant protein.[1][2][5] It binds to a putative pocket near proline 110 (P110 site), distinct from the effector binding region.[1][2][5] By binding to this allosteric site, this compound is thought to induce a conformational change in K-RasG12D that impairs its interaction with downstream effectors, such as B-Raf.[1][2][5] This disruption leads to the inhibition of the MAPK and PI3K-AKT signaling cascades, thereby suppressing the oncogenic signaling driven by mutant K-RasG12D.[1][2][5]

These application notes provide detailed protocols for utilizing this compound in K-RasG12D mutant cell lines, including methods for assessing its binding affinity, its impact on protein-protein interactions, its effect on downstream signaling pathways, and its anti-proliferative activity.

Data Presentation

Biochemical and Biophysical Characterization of this compound

| Parameter | Method | K-RasG12D Form | Value | Reference |

| Binding Affinity (Kd) | Microscale Thermophoresis (MST) | GppNHp-bound (active) | 88 µM | [6] |

| GDP-bound (inactive) | 146 µM | [7] | ||

| Thermal Stability (ΔTm) | Thermal Shift Assay (TSA) | GDP-bound (inactive) | +2.1 °C | [6] |

Cellular Activity of this compound (Hypothetical Data for Illustrative Purposes)

| Cell Line | Cancer Type | K-RasG12D Status | Cell Viability IC50 | K-Ras:B-Raf Interaction IC50 | pERK Inhibition IC50 | pAKT Inhibition IC50 |

| PANC-1 | Pancreatic | Homozygous | 5 µM | 2 µM | 1.5 µM | 3 µM |

| AsPC-1 | Pancreatic | Heterozygous | 10 µM | 5 µM | 4 µM | 7 µM |

| HCT116 | Colorectal | Heterozygous | 8 µM | 3.5 µM | 3 µM | 6 µM |

| SW1990 | Pancreatic | Homozygous | 4 µM | 1.8 µM | 1.2 µM | 2.5 µM |

| A549 | Lung | Heterozygous | 15 µM | 8 µM | 7 µM | 12 µM |

Note: The cellular activity data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data using the protocols provided below.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in K-RasG12D signaling.

Caption: Workflow for evaluating this compound in K-RasG12D cell lines.

Experimental Protocols

Protocol 1: Microscale Thermophoresis (MST) for Binding Affinity Determination

This protocol describes the measurement of the binding affinity (Kd) of this compound to purified K-RasG12D protein.

Materials:

-

Purified recombinant human K-RasG12D protein (GDP or GppNHp-bound)

-

This compound

-

MST Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.05% Tween-20

-

NanoTemper Monolith NT.115 instrument

-

Standard or premium capillaries

Procedure:

-

Protein Labeling (if required): If the protein is not intrinsically fluorescent, label it with a suitable fluorescent dye according to the manufacturer's instructions (e.g., RED-tris-NTA for His-tagged proteins).

-

Sample Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare a serial dilution of this compound in MST Buffer. The final DMSO concentration should be kept below 1% to avoid interference.

-

Prepare a solution of the fluorescently labeled K-RasG12D protein in MST Buffer at a constant concentration (typically in the low nanomolar range).

-

-

Binding Reaction:

-

Mix the labeled K-RasG12D protein solution with each dilution of this compound in a 1:1 ratio.

-

Incubate the mixture at room temperature for 30 minutes to allow binding to reach equilibrium.

-

-

MST Measurement:

-

Load the samples into the MST capillaries.

-

Place the capillaries into the Monolith NT.115 instrument.

-

Perform the MST measurement using appropriate LED power and MST power settings.

-

-

Data Analysis:

-

Analyze the change in thermophoresis as a function of the this compound concentration using the MO.Affinity Analysis software.

-

Fit the data to a Kd model to determine the dissociation constant.

-

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

This protocol assesses the binding of this compound to K-RasG12D by measuring changes in the protein's thermal stability.

Materials:

-

Purified recombinant human K-RasG12D protein (GDP-bound)

-

This compound

-

TSA Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2

-

SYPRO Orange Protein Gel Stain (5000x stock)

-

Real-time PCR instrument capable of fluorescence detection

-

96-well PCR plates

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare dilutions of this compound in TSA Buffer.

-

Prepare a solution of K-RasG12D protein in TSA Buffer (typically 2-5 µM).

-

Dilute the SYPRO Orange stock to a working concentration (e.g., 5x) in TSA Buffer.

-

-

Assay Setup:

-

In a 96-well PCR plate, add the K-RasG12D protein solution.

-

Add the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Add the diluted SYPRO Orange dye to each well.

-

The final reaction volume is typically 20-25 µL.

-

-

TSA Measurement:

-

Seal the plate and centrifuge briefly.

-

Place the plate in the real-time PCR instrument.

-

Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5-1 °C/minute.

-

Monitor the fluorescence of SYPRO Orange during the temperature ramp.

-

-

Data Analysis:

-

Plot the fluorescence intensity against temperature to generate the melting curve.

-

Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, by calculating the derivative of the curve.

-

The change in melting temperature (ΔTm) in the presence of this compound indicates target engagement.

-

Protocol 3: NanoBiT® Split-Luciferase Assay for K-Ras:B-Raf Interaction

This protocol measures the disruption of the K-RasG12D and B-Raf interaction in live cells.[6]

Materials:

-

HEK293T cells (or other suitable cell line)

-

Plasmids encoding K-RasG12D fused to SmBiT and B-Raf fused to LgBiT

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Nano-Glo® Live Cell Assay System

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of the assay.

-

24 hours after seeding, co-transfect the cells with the K-RasG12D-SmBiT and B-Raf-LgBiT plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired treatment time (e.g., 4-6 hours).

-

-

Luminescence Measurement:

-

Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

-

Add the reagent to each well.

-

Incubate the plate at room temperature for 10-20 minutes to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal of the treated wells to the vehicle control.

-

Plot the normalized signal against the concentration of this compound to generate a dose-response curve.

-

Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the K-RasG12D:B-Raf interaction.

-

Protocol 4: Western Blotting for Downstream Signaling Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of ERK and AKT in K-RasG12D mutant cancer cell lines.

Materials:

-

K-RasG12D mutant cancer cell lines (e.g., PANC-1, HCT116)

-

Complete growth medium

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed K-RasG12D mutant cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if assessing baseline signaling.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4 °C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Protocol 5: Cell Viability Assay

This protocol determines the effect of this compound on the proliferation and viability of K-RasG12D mutant cancer cells.[8]

Materials:

-

K-RasG12D mutant cancer cell lines

-

Complete growth medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the K-RasG12D mutant cells in a white, opaque 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well).

-

Incubate the plate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add the compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for a specified period (e.g., 72-120 hours).

-

-

Viability Measurement:

-

Equilibrate the plate to room temperature.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add the reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal of the treated wells to the vehicle control.

-

Plot the normalized viability against the logarithm of the this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

References

- 1. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Design of small molecules that compete with nucleotide binding to an engineered oncogenic KRAS allele - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. columbia.edu [columbia.edu]

- 8. aacrjournals.org [aacrjournals.org]

Application Note: Validating KAL-21404358 Interaction with K-RasG12D using Thermal Shift Assay

Abstract

This application note provides a detailed protocol for utilizing a Thermal Shift Assay (TSA) to validate the binding of the small molecule inhibitor KAL-21404358 to its target protein, the oncogenic mutant K-RasG12D. The binding of a ligand, such as this compound, to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds. This method, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective technique for confirming protein-ligand interactions in drug discovery.[1][2][3]

Introduction

The Kirsten rat sarcoma viral oncogene homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent.[4] The development of inhibitors targeting mutant K-Ras has been a significant challenge in oncology. The small molecule this compound has been identified as an allosteric inhibitor that binds to a pocket adjacent to proline-110 (the P110 site) on K-RasG12D.[5][6][7] This binding has been shown to disrupt downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[5][6]

A Thermal Shift Assay is a powerful biophysical technique used to study protein stability and ligand interactions.[1][8][9] The principle is based on the thermal denaturation of a protein, which exposes its hydrophobic core.[10][11] A fluorescent dye, such as SYPRO Orange, binds to these exposed hydrophobic regions, resulting in an increase in fluorescence.[10][12][13] When a ligand binds to the protein, it often stabilizes the protein's structure, leading to an increase in the temperature required to denature it. This "thermal shift" (ΔTm) is a direct measure of the ligand's stabilizing effect and an indicator of binding.[10][14]

This document outlines the experimental workflow for confirming the interaction between this compound and K-RasG12D using TSA.

Materials and Reagents

-

Protein: Purified recombinant human K-RasG12D protein (ensure ≥90% purity)

-

Compound: this compound

-

Fluorescent Dye: SYPRO Orange Protein Gel Stain (e.g., from Thermo Fisher Scientific)

-

Buffer: Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2)

-

Control: DMSO (vehicle for this compound)

-

Instrumentation: Real-Time PCR (qPCR) instrument capable of performing a melt curve analysis (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio)[15][16]

-